1,2-Diazenedicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

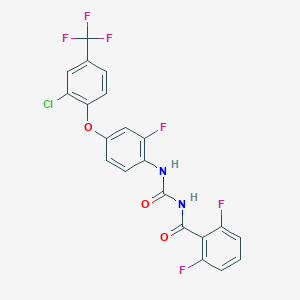

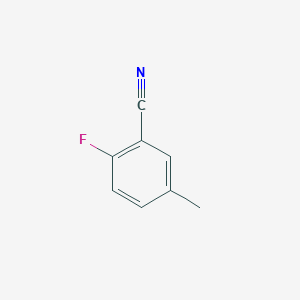

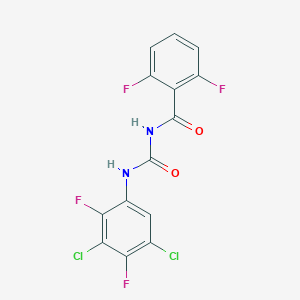

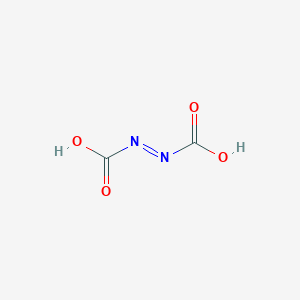

1,2-Diazenedicarboxylic acid is an organic compound with the molecular formula C2H2N2O4. It is characterized by the presence of a diazene group (N=N) flanked by two carboxylic acid groups (COOH). This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 1,2-Diazenedicarboxylic acid are proteins with free -SH groups . The compound has been studied for its interaction with aldolase, a key enzyme involved in the glycolysis and gluconeogenesis pathways .

Mode of Action

This compound interacts with its targets through a unique mechanism. It reacts with free -SH groups in proteins, forming an intermediate [RNCONHN(S-aldolase)CONR] . The reactivity of the diazenes with free -SH groups decreases in a specific order . This intermediate can then be used for -S-S- cross-linking with -SH-group-containing molecules .

Biochemical Pathways

The interaction of this compound with proteins affects various biochemical pathways. For instance, it has been shown to induce the formation of soluble aldolase polymers, which retain an average of 50% of the initial enzymatic activity . This suggests that the compound may influence the glycolysis and gluconeogenesis pathways by modulating the activity of aldolase .

Pharmacokinetics

Given its reactivity with proteins, it is likely that the compound’s bioavailability and pharmacokinetics are influenced by its interactions with protein targets and the formation of intermediates .

Result of Action

The action of this compound results in the formation of soluble aldolase polymers from the oxidation of aldolase -SH groups . These polymers retain an average of 50% of the initial enzymatic activity . After reduction with dithiothreitol, aldolase polymers form unimers with a specific activity equal to that of native aldolase .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, at pH 6.5 and 5°C, moderately slow disulfide bond formation occurs in protein due to interaction with diazene . In the absence of free -SH groups, a slow decomposition of the diazene-aldolase intermediate proceeds within several days .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diazenedicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of hydrazine derivatives. For instance, the oxidation of hydrazinecarboxylic acid can yield this compound under controlled conditions. The reaction typically requires an oxidizing agent such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These processes involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Diazenedicarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction of this compound can yield hydrazine derivatives.

Substitution: The diazene group can participate in substitution reactions, leading to the formation of substituted diazenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted diazenes, and oxidized compounds. These products have significant applications in organic synthesis and industrial processes .

Scientific Research Applications

1,2-Diazenedicarboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Diethyl azodicarboxylate: This compound is similar in structure but contains ethyl ester groups instead of carboxylic acid groups.

Dibenzyl azodicarboxylate: Similar to diethyl azodicarboxylate, but with benzyl ester groups.

Diazenedicarboxylic acid bis(n,n-dimethylamide): This derivative contains dimethylamide groups and is used in protein cross-linking studies.

Uniqueness

1,2-Diazenedicarboxylic acid is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both oxidation and reduction reactions, as well as its participation in substitution reactions, makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name |

(E)-carboxyiminocarbamic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVVENVKYJZFMW-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N=NC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(/N=N/C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4910-62-7 |

Source

|

| Record name | Potassium azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.